3-Chloro-1,1-diethoxypropane
Overview
Description
3-Chloro-1,1-diethoxypropane: is an organic compound with the molecular formula C7H15ClO2 3-Chloropropionaldehyde diethylacetal . This compound is characterized by the presence of a chloro group attached to a propyl chain, which is further substituted with two ethoxy groups. It is a colorless to off-white liquid with a boiling point of approximately 84°C at 25 mmHg .
Mechanism of Action
Mode of Action
The exact mode of action of 3-Chloro-1,1-diethoxypropane is currently unknown due to the lack of comprehensive studies . The specifics of these interactions and changes are subjects of ongoing research.
Biochemical Pathways
It has been used in the synthesis of certain compounds, indicating that it may play a role in specific chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-1,1-diethoxypropane can be synthesized through the reaction of acrolein with ethanol in the presence of hydrochloric acid . The reaction mixture is cooled, and the resulting product is neutralized with sodium bicarbonate . The mixture is then filtered, washed with ice water, dried, and distilled under reduced pressure to obtain the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of stabilizers like calcium carbonate is common to prevent decomposition during storage .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1,1-diethoxypropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 1,1-diethoxypropane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Products like 1,1-diethoxy-3-hydroxypropane, 1,1-diethoxy-3-aminopropane, or 1,1-diethoxy-3-thiopropane.
Oxidation: Products like 3-chloropropionaldehyde or 3-chloropropionic acid.
Reduction: 1,1-diethoxypropane.
Scientific Research Applications
Chemistry: 3-Chloro-1,1-diethoxypropane is used as an intermediate in organic synthesis, particularly in the preparation of various aldehydes, acids, and other functionalized compounds.
Biology and Medicine: In biological research, it serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals. Its derivatives are studied for their biological activities and potential therapeutic applications.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and polymers. It is also used in the synthesis of fragrances and flavoring agents .
Comparison with Similar Compounds
- 3-Bromopropionaldehyde diethylacetal
- 3-Chloropropionaldehyde dimethyl acetal
- 3-Chloropropionaldehyde diethyl acetal
Comparison: 3-Chloro-1,1-diethoxypropane is unique due to its specific combination of a chloro group and two ethoxy groups, which imparts distinct reactivity and stability. Compared to its brominated counterpart, it is less reactive but more stable. The presence of ethoxy groups, as opposed to methoxy groups, provides different solubility and reactivity profiles, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
3-chloro-1,1-diethoxypropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO2/c1-3-9-7(5-6-8)10-4-2/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHONHDWVLPPCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCl)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189048 | |
Record name | 3-Chloro-1,1-diethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189048 | |
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Molecular Weight |
166.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 3-Chloropropionaldehyde diethyl acetal | |
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CAS No. |
35573-93-4 | |
Record name | 3-Chloro-1,1-diethoxypropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35573-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Chloro-1,1-diethoxypropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035573934 | |
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Record name | 35573-93-4 | |
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Record name | 3-Chloro-1,1-diethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-1,1-diethoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.825 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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